molecular formula C7H13BrO3 B14298941 Acetic acid;1-bromo-3-methylbut-3-en-2-ol CAS No. 113358-50-2

Acetic acid;1-bromo-3-methylbut-3-en-2-ol

Katalognummer: B14298941
CAS-Nummer: 113358-50-2
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: ITXZPZJLVIEDTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-bromo-3-methylbut-3-en-2-ol is a chemical compound that combines the properties of acetic acid and 1-bromo-3-methylbut-3-en-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 1-bromo-3-methylbut-3-en-2-ol is an organic compound with a bromine atom attached to a carbon chain, which includes a hydroxyl group and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-bromo-3-methylbut-3-en-2-ol can be synthesized through the bromination of 3-methylbut-3-en-2-ol. This reaction typically involves the addition of hydrobromic acid (HBr) to 3-methylbut-3-en-2-ol under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine atom is added to the carbon-carbon double bond, resulting in the formation of 1-bromo-3-methylbut-3-en-2-ol .

Industrial Production Methods

Industrial production of 1-bromo-3-methylbut-3-en-2-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Wirkmechanismus

The mechanism of action of 1-bromo-3-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s chemical properties .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

113358-50-2

Molekularformel

C7H13BrO3

Molekulargewicht

225.08 g/mol

IUPAC-Name

acetic acid;1-bromo-3-methylbut-3-en-2-ol

InChI

InChI=1S/C5H9BrO.C2H4O2/c1-4(2)5(7)3-6;1-2(3)4/h5,7H,1,3H2,2H3;1H3,(H,3,4)

InChI-Schlüssel

ITXZPZJLVIEDTA-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(CBr)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.